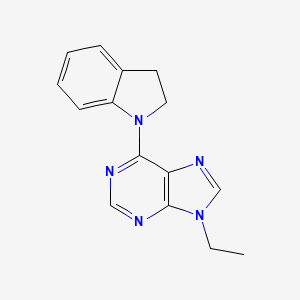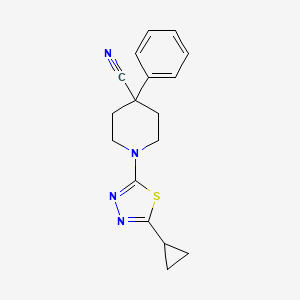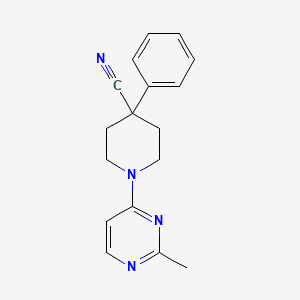
6-(2,3-dihydro-1H-indol-1-yl)-9-ethyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-Dihydro-1H-indol-1-yl)-9-ethyl-9H-purine is a compound that features both indole and purine moieties. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . Purines are also essential heterocyclic compounds, forming the backbone of nucleic acids like DNA and RNA. The combination of these two moieties in a single compound suggests potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-indol-1-yl)-9-ethyl-9H-purine can be approached by combining the synthetic strategies for indole and purine derivatives. One common method for synthesizing indole derivatives involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . For purine derivatives, a common approach is the cyclization of appropriate amines and formamides.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation to form oxindoles.
Reduction: Reduction of indole derivatives can yield 2,3-dihydroindoles.
Substitution: Electrophilic substitution reactions are common in indole chemistry due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides like sodium borohydride are often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Oxindoles
Reduction: 2,3-Dihydroindoles
Substitution: Halogenated or nitro-substituted indoles
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-yl)-9-ethyl-9H-purine would likely involve interactions with biological targets such as enzymes or receptors. The indole moiety can interact with various receptors in the body, while the purine moiety can mimic nucleotides and interfere with nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with an indole moiety.
Adenine: A purine base found in DNA and RNA.
Melatonin: A neurohormone with an indole structure.
Uniqueness
6-(2,3-Dihydro-1H-indol-1-yl)-9-ethyl-9H-purine is unique due to the combination of indole and purine moieties in a single molecule, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-9-ethylpurine |
InChI |
InChI=1S/C15H15N5/c1-2-19-10-18-13-14(19)16-9-17-15(13)20-8-7-11-5-3-4-6-12(11)20/h3-6,9-10H,2,7-8H2,1H3 |
InChI Key |
OGBIJFUXDRJEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12246412.png)
![8-(3-Methylbutyl)-11-(2-phenoxyethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12246415.png)
![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12246423.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperidine-4-carbonitrile](/img/structure/B12246425.png)
![1-benzyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B12246432.png)

![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B12246445.png)
![2-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12246446.png)
![4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12246455.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine](/img/structure/B12246457.png)
![6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12246459.png)

![N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12246484.png)
![4-({5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B12246485.png)
